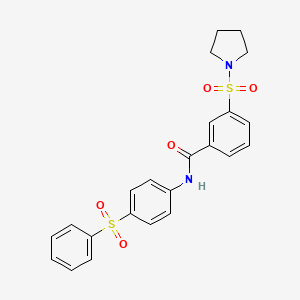

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c26-23(18-7-6-10-22(17-18)32(29,30)25-15-4-5-16-25)24-19-11-13-21(14-12-19)31(27,28)20-8-2-1-3-9-20/h1-3,6-14,17H,4-5,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTJKENYRLDEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of the Phenylsulfonyl Intermediate: This step involves the sulfonation of a phenyl ring using reagents like sulfur trioxide or chlorosulfonic acid.

Coupling with Benzamide: The phenylsulfonyl intermediate is then coupled with a benzamide derivative under conditions that may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of Pyrrolidin-1-ylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

Research indicates that sulfonamide derivatives, including N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, exhibit significant anticancer activity. A study investigated a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, highlighting their cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The findings demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR) Analysis

Quantitative structure-activity relationship (QSAR) studies have been conducted to better understand the factors influencing the biological activity of these compounds. Key descriptors affecting their cytotoxicity were identified, allowing for the optimization of lead compounds for enhanced efficacy against cancer cells .

Progesterone Receptor Antagonism

The compound's structural similarities to other known progesterone receptor antagonists position it as a candidate for further development in hormonal therapies. Research on related sulfonamide derivatives has shown promise as nonsteroidal progesterone receptor antagonists, which could be beneficial in treating conditions such as endometriosis and breast cancer. The benzenesulfonanilide scaffold has been recognized as a novel framework for developing selective progesterone modulators .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can yield various derivatives with distinct biological activities. Research has focused on optimizing these synthetic routes to produce compounds with improved pharmacological profiles .

In Vitro Studies

In vitro evaluations have been crucial for assessing the biological activity of this compound and its derivatives. These studies typically involve testing the compounds against various cancer cell lines to determine their cytotoxic effects and mechanisms of action, such as apoptosis induction or cell cycle arrest .

Mechanism of Action

The mechanism by which N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations

Sulfonyl vs. Sulfonamide Groups: The target compound’s phenylsulfonyl group (directly attached to phenyl) contrasts with sulfonamide-containing analogs like L748337 (N-SO₂-NH-Ph), which may exhibit stronger hydrogen-bonding capacity .

Heterocyclic vs. Aromatic Substituents :

- Replacing the phenylsulfonylphenyl group with a thiazole ring (as in ) introduces heteroaromaticity, which may improve binding to enzymes with π-deficient active sites (e.g., kinases). However, this substitution could reduce solubility due to decreased polar surface area.

Fluorinated Derivatives: Fluorinated benzamides like Example 53 highlight the role of halogens in enhancing lipophilicity and blocking oxidative metabolism.

Peptidic vs. Sulfonyl Side Chains :

- Compounds with peptidic substituents (e.g., ) prioritize hydrogen-bond interactions but suffer from protease susceptibility. The target’s sulfonyl groups offer greater metabolic stability, favoring oral bioavailability.

Data Table: Hypothetical Physicochemical Properties

Biological Activity

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known by its CAS number 1448067-06-8, is a compound that has garnered attention due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 448.6 g/mol. The compound features a complex structure that includes sulfonamide and pyrrolidine moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5S2 |

| Molecular Weight | 448.6 g/mol |

| CAS Number | 1448067-06-8 |

Research indicates that this compound exhibits several mechanisms of action that may underlie its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Modulation of Signaling Pathways : It may interact with key signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of sulfonamide derivatives, including this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent.

Antimicrobial Effects

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of several bacterial strains at micromolar concentrations, suggesting its potential as an antibiotic candidate.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Inhibition of bacterial growth | Antimicrobial Agents and Chemotherapy |

Q & A

Q. What are the standard synthetic routes for N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, and how is the product validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzamide derivatives are often prepared by refluxing intermediates (e.g., bromobutyl precursors) with amines in anhydrous tetrahydrofuran (THF) using bases like N,N-diisopropylethylamine (DIEA) at 66°C for 48 hours . Post-synthesis, purification involves column chromatography (e.g., 10% methanol in dichloromethane), followed by structural validation using H/C NMR, mass spectrometry (MS), and HPLC (≥95% purity) . These techniques confirm molecular weight, functional group integrity, and stereochemical configuration.

Q. Which analytical techniques are essential for confirming the compound’s structural and chemical purity?

Critical methods include:

- NMR spectroscopy : Assigns proton and carbon environments, confirming the presence of sulfonyl, pyrrolidine, and benzamide moieties .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Reverse-phase HPLC : Assesses purity (>94%) using C18 columns and UV detection (e.g., 254 nm) .

- Elemental analysis : Matches experimental and calculated C/H/N/S percentages to verify stoichiometry .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation accelerates reactions by enhancing thermal uniformity and reducing side reactions. For sulfonamide derivatives, this method can shorten reaction times (e.g., from 48 hours to <6 hours) and improve yields (e.g., by 15–20%) compared to traditional reflux . Optimizing parameters like power (100–300 W), solvent (DMF or DMSO), and temperature (120–150°C) is critical to prevent decomposition of heat-sensitive groups like pyrrolidine sulfonamides .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in assays (e.g., IC variability) require:

- Dose-response validation : Replicate experiments across multiple cell lines or enzymatic batches .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance thresholds (p < 0.05) .

- Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl or pyrimidine substitutions) to identify pharmacophore requirements .

Q. How is computational modeling used to predict this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) analyze binding to targets like tyrosine phosphatases (PTP1B) or kinases. For example, PDB codes (e.g., 3HKC) guide protein-ligand interaction studies, focusing on hydrogen bonds with catalytic residues (e.g., Cys215 in PTP1B) and hydrophobic interactions with pyrrolidine sulfonyl groups . Free energy calculations (MM-GBSA) further refine affinity predictions .

Q. What structural modifications enhance the compound’s metabolic stability for in vivo studies?

- Pyrrolidine sulfonyl substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces oxidative metabolism in hepatic microsomes .

- Benzamide bioisosteres : Replacing the phenylsulfonyl group with heterocycles (e.g., thiazole) improves solubility and reduces plasma protein binding .

- Deuterated analogs : Replacing labile hydrogens (e.g., benzylic positions) with deuterium slows CYP450-mediated degradation .

Methodological Considerations

Q. How are structure-activity relationship (SAR) studies designed for sulfonamide-containing benzamides?

SAR workflows involve:

- Library synthesis : Prepare analogs with systematic substitutions (e.g., varying sulfonyl linkers, aryl groups) .

- In vitro screening : Test against target enzymes (e.g., PTP1B) using colorimetric (e.g., pNPP hydrolysis) or fluorescent assays .

- Pharmacokinetic profiling : Assess logP (octanol-water partitioning), metabolic stability (microsomal t), and membrane permeability (Caco-2 assays) .

Q. What in silico tools predict off-target interactions for this compound?

- SwissTargetPrediction : Estimates binding probabilities for >3,000 targets using 2D/3D similarity .

- Pharmit : Screens against GPCRs, ion channels, and nuclear receptors via pharmacophore matching .

- ADMET Predictor : Forecasts toxicity risks (e.g., hERG inhibition, Ames mutagenicity) .

Data Conflict Analysis

Q. How are conflicting NMR or MS spectra reconciled during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.